4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2ClF4N. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chlorobenzonitrile with fluorinating agents under specific conditions to introduce the fluoro and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the reactive and potentially hazardous fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: For introducing fluoro groups.
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but lacks the chloro group.
4-(Trifluoromethyl)benzonitrile: Lacks both the chloro and fluoro groups.
3,5-Difluoro-4-chlorobenzonitrile: Contains two fluoro groups instead of one fluoro and one trifluoromethyl group.
Uniqueness
4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMHTWUNUSEQOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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